molecular formula C9H16O2 B2942689 ethyl-3-methyl-2-hexenoate CAS No. 15677-00-6; 22210-21-5

ethyl-3-methyl-2-hexenoate

Cat. No.: B2942689
CAS No.: 15677-00-6; 22210-21-5
M. Wt: 156.225
InChI Key: HDCPOYMRKNZICF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl-3-methyl-2-hexenoate is an organic compound with the molecular formula C9H16O2. It is an ester, characterized by its pleasant fruity aroma, making it a valuable component in the flavor and fragrance industry . This compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl-3-methyl-2-hexenoate can be synthesized through esterification reactions. One common method involves the reaction of 3-methyl-2-hexenoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts in these reactors can enhance the reaction rate and selectivity, making the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions: Ethyl-3-methyl-2-hexenoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl-3-methyl-2-hexenoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl-3-methyl-2-hexenoate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Ethyl-3-methyl-2-hexenoate can be compared with other similar esters, such as:

Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical and sensory properties. Its combination of a methyl group and an ethyl ester group makes it particularly valuable in applications requiring specific flavor and fragrance profiles .

Properties

CAS No.

15677-00-6; 22210-21-5

Molecular Formula

C9H16O2

Molecular Weight

156.225

IUPAC Name

ethyl (E)-3-methylhex-2-enoate

InChI

InChI=1S/C9H16O2/c1-4-6-8(3)7-9(10)11-5-2/h7H,4-6H2,1-3H3/b8-7+

InChI Key

HDCPOYMRKNZICF-UHFFFAOYSA-N

SMILES

CCCC(=CC(=O)OCC)C

solubility

not available

Origin of Product

United States

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